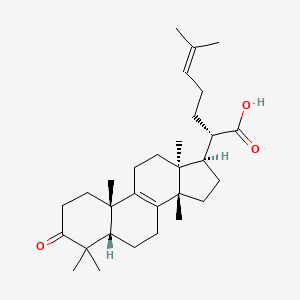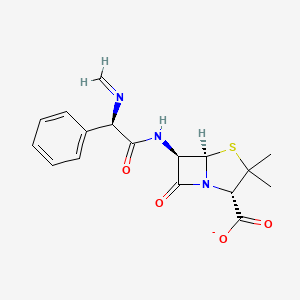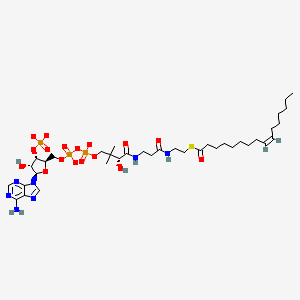
palmitoleoyl-CoA(4-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Palmitoleoyl-CoA(4-) is a hexadecenoyl-CoA(4-) obtained by deprotonation of the phosphate and diphosphate OH groups of palmitoleyl-CoA. It has a role as a human metabolite and a Saccharomyces cerevisiae metabolite. It is a conjugate base of a palmitoleoyl-CoA.
Aplicaciones Científicas De Investigación
1. Role in Protein Palmitoleoylation
Palmitoleoylation is a specific fatty acylation of proteins where palmitoleic acid is covalently attached to a protein. This process is critical in regulating various cellular activities, including Wnt signaling, which is vital for tissue homeostasis and tumorigenesis. Chemical probes based on saturated fatty acids like palmitic acid have been traditionally used to study this process. However, these probes require conversion to unsaturated fatty acid by stearoyl-CoA desaturase in cells, reducing selectivity and efficiency. New chemical tools like ω-alkynyl cis- and trans-palmitoleic acids have been synthesized for more direct and efficient study of protein palmitoleoylation, revealing new insights into cellular signaling processes (Zheng, Jarugumilli, Chen, & Wu, 2016).
2. Impact on Membrane Properties
Palmitoyl-CoA, including its variants like palmitoleoyl-CoA, plays a significant role in determining the physical properties of cellular membranes. Critical micelle concentrations (CMCs) and micellar sizes and shapes are influenced by these fatty acyl-CoAs. Understanding the micelle formation of these molecules can help in comprehending their role in membrane-bound and soluble enzymes, which is critical for various cellular processes (Constantinides & Steim, 1985).
3. Involvement in Fatty Acid Metabolism
Palmitoleoyl-CoA, among other acyl-CoA variants, is involved in the condensation reactions in fatty acid metabolism. Studies on rat hepatic microsomes suggest the existence of multiple condensing enzymes that catalyze the condensation of saturated, monounsaturated, and polyunsaturated acyl-CoAs. These findings are significant for understanding the regulation and rate-limiting steps of the fatty acid chain elongation system (Prasad, Nagi, Ghesquier, Cook, & Cinti, 1986).
Propiedades
Nombre del producto |
palmitoleoyl-CoA(4-) |
|---|---|
Fórmula molecular |
C37H60N7O17P3S-4 |
Peso molecular |
999.9 g/mol |
Nombre IUPAC |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-2-[[[[(3R)-4-[[3-[2-[(Z)-hexadec-9-enoyl]sulfanylethylamino]-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] phosphate |
InChI |
InChI=1S/C37H64N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-28(46)65-21-20-39-27(45)18-19-40-35(49)32(48)37(2,3)23-58-64(55,56)61-63(53,54)57-22-26-31(60-62(50,51)52)30(47)36(59-26)44-25-43-29-33(38)41-24-42-34(29)44/h9-10,24-26,30-32,36,47-48H,4-8,11-23H2,1-3H3,(H,39,45)(H,40,49)(H,53,54)(H,55,56)(H2,38,41,42)(H2,50,51,52)/p-4/b10-9-/t26-,30-,31-,32+,36-/m1/s1 |
Clave InChI |
QBYOCCWNZAOZTL-MDMKAECGSA-J |
SMILES isomérico |
CCCCCC/C=C\CCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O |
SMILES canónico |
CCCCCCC=CCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



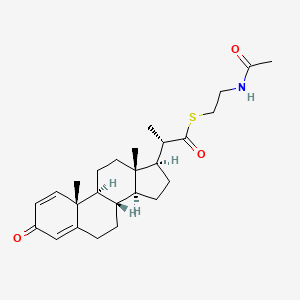


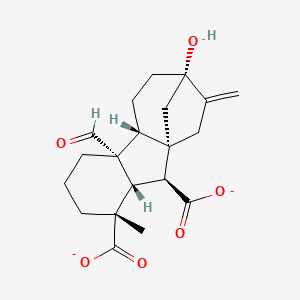
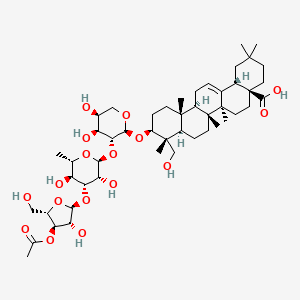
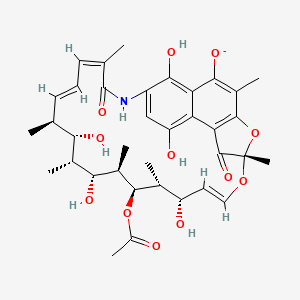
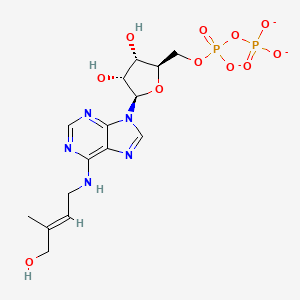
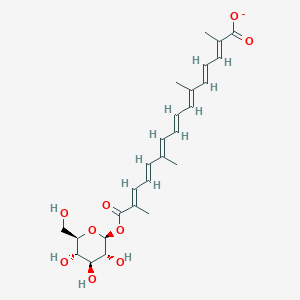
![2-Phenyl-6h-oxazolo[4,5-e]indole](/img/structure/B1263530.png)
![(E)-3-[5-[2-[4-[(E)-2-carboxyethenyl]-3-oxo-5-propylfuran-2-yl]propan-2-yl]-4-oxo-2-propylfuran-3-yl]prop-2-enoic acid](/img/structure/B1263531.png)

